2-(9h-Xanthen-9-yl)-malonic acid
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Overview
Description
2-(9H-Xanthen-9-yl)-malonic acid is a chemical compound that features a xanthene core structure. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The xanthene scaffold provides a versatile platform for the development of new compounds with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Xanthen-9-yl)-malonic acid typically involves the introduction of a malonic acid moiety to the xanthene core. One common method is the reaction of 9H-xanthene-9-carboxylic acid with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Xanthen-9-yl)-malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced xanthene derivatives.
Substitution: The malonic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Scientific Research Applications
2-(9H-Xanthen-9-yl)-malonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex xanthene derivatives.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic benefits in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(9H-Xanthen-9-yl)-malonic acid involves its interaction with various molecular targets and pathways. The xanthene core can modulate biological responses through its interaction with cellular proteins and enzymes. The malonic acid moiety may enhance the compound’s ability to chelate metal ions, contributing to its biological activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Xanthone: A structurally related compound with a similar xanthene core.
9H-Xanthene-9-carboxylic acid: A precursor in the synthesis of 2-(9H-Xanthen-9-yl)-malonic acid.
Xanthene derivatives: Various derivatives with different substituents on the xanthene core.
Uniqueness
This compound is unique due to the presence of the malonic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(9H-xanthen-9-yl)propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-15(18)14(16(19)20)13-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)13/h1-8,13-14H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVVNNXSVDEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101278-43-7 |
Source
|
Record name | 2-(9H-XANTHEN-9-YL)-MALONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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